molecular formula C25H26N6O2S B12705692 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate CAS No. 59709-09-0

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate

Cat. No.: B12705692
CAS No.: 59709-09-0
M. Wt: 474.6 g/mol
InChI Key: JPNWWWJVEZVPHJ-UHFFFAOYSA-M
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Description

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate is a complex organic compound featuring a pyridinium core linked to a phenyl-thiadiazole azo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, followed by azo coupling with a phenyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or pyridinium rings .

Scientific Research Applications

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate involves its interaction with specific molecular targets. The compound’s thiadiazole and azo groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors to modulate biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate is unique due to its combination of a pyridinium core with a phenyl-thiadiazole azo group, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

59709-09-0

Molecular Formula

C25H26N6O2S

Molecular Weight

474.6 g/mol

IUPAC Name

N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate

InChI

InChI=1S/C23H23N6S.C2H4O2/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;1-2(3)4/h3-16H,2,17-18H2,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

JPNWWWJVEZVPHJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.CC(=O)[O-]

Origin of Product

United States

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